2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-amine
Description
2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-amine: is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a 2,2-dimethylpropyl group attached to the benzoxazole ring at the 2-position and an amine group at the 5-position
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)7-11-14-9-6-8(13)4-5-10(9)15-11/h4-6H,7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPJJOJJEJHGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(O1)C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-(2,2-dimethylpropyl)aniline, with a suitable reagent to form the benzoxazole ring. The reaction conditions typically involve the use of a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, under reflux conditions.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-(2,2-dimethylpropyl)benzene is coupled with an appropriate halogenated benzoxazole precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can lead to a variety of substituted benzoxazole derivatives.
Scientific Research Applications
2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the benzoxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylpropyl)-1,3-benzoxazole
- 2-(2,2-Dimethylpropyl)-1,3-benzothiazol-5-amine
- 2-(2,2-Dimethylpropyl)-1,3-benzimidazol-5-amine
Uniqueness
2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-amine is unique due to the presence of both the 2,2-dimethylpropyl group and the amine group on the benzoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring system that is known for its diverse biological applications. The presence of the dimethylpropyl substituent likely influences its pharmacological profile through alterations in lipophilicity and steric effects.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The amine group can form hydrogen bonds with proteins, while the benzoxazole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions may modulate enzyme activities and receptor functions, leading to significant biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzoxazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some compounds demonstrating activity against drug-resistant strains .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Benzothiazole derivative | Bacillus subtilis | TBD |
| Actinonin | Mycobacterium tuberculosis | -30.4808 kJ/mol (Binding Energy) |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, related benzoxazole derivatives have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Some studies report IC50 values indicating significant cytotoxicity at low concentrations .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Benzothiazole derivative | A549 | TBD |
| Sorafenib | MCF-7 | 7.79 |
Case Studies
- Antituberculosis Research : A study utilizing molecular docking techniques assessed various compounds' binding affinities to Mycobacterium tuberculosis's peptide deformylase. While not directly involving this compound, it underscores the importance of structural modifications in enhancing biological activity against tuberculosis .
- Structure-Activity Relationship (SAR) : A systematic study on benzoxazole derivatives highlighted that specific substitutions could significantly enhance antibacterial potency. This suggests that similar modifications to this compound could yield more effective therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
